molecular formula C9H3F2NO4 B3067003 2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione CAS No. 1016683-99-0

2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione

Cat. No.: B3067003
CAS No.: 1016683-99-0
M. Wt: 227.12 g/mol
InChI Key: JIGHVVQNSVOZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione: is a chemical compound with the molecular formula C9H3F2NO4 . This compound is known for its unique structure, which includes a dioxolo-indole core with two fluorine atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione typically involves the reaction of appropriate indole derivatives with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce hydroxy or amino derivatives .

Scientific Research Applications

2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione is unique due to its specific arrangement of fluorine atoms and the dioxolo-indole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F2NO4/c10-9(11)15-5-1-3-4(2-6(5)16-9)12-8(14)7(3)13/h1-2H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGHVVQNSVOZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1OC(O3)(F)F)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592494
Record name 2,2-Difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016683-99-0
Record name 2,2-Difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Reactant of Route 3
Reactant of Route 3
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Reactant of Route 4
Reactant of Route 4
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Reactant of Route 5
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Reactant of Route 6
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.